N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-11-19(23-20(26)15-7-4-3-5-8-15)25(24-14)21-22-18(13-28-21)16-9-6-10-17(12-16)27-2/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMSNNORVOQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under reflux conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is investigated for its potential as:
- Anti-inflammatory Agent : Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Anticancer Properties : The compound may interact with DNA or specific enzymes involved in cell proliferation, making it a candidate for further research in cancer treatment .
- Antimicrobial Activity : Preliminary tests suggest efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .
Biological Studies
The compound serves as a valuable tool in biological research to:
- Understand Drug-Receptor Interactions : It can be used to study how it interacts with specific receptors or enzymes, providing insights into its mechanism of action .
- Investigate Enzyme Inhibition : Researchers explore its ability to inhibit specific enzymes, which can lead to the development of new therapeutic agents .
Pharmaceutical Development
This compound is being explored as a lead compound for:
- Drug Formulation : Its unique properties allow for the development of novel formulations that may enhance bioavailability and therapeutic efficacy .
- Synthesis of Derivatives : The compound can serve as a precursor for synthesizing other biologically active molecules, expanding the library of potential drug candidates .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Demonstrated significant inhibition of COX enzymes in vitro, suggesting potential for treating inflammatory diseases. |
| Study B | Anticancer | Showed cytotoxic effects on cancer cell lines, indicating possible mechanisms involving apoptosis induction. |
| Study C | Antimicrobial | Exhibited broad-spectrum activity against gram-positive and gram-negative bacteria in preliminary assays. |
Mechanism of Action
The mechanism of action of N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with cell receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is unique due to its specific combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thiazole moiety, a pyrazole ring, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 366.47 g/mol. The structural complexity suggests potential applications in drug development targeting various diseases.
Research indicates that compounds similar to this compound may interact with multiple biological pathways. These interactions include:
- mTORC1 Pathway Modulation : Analogous compounds have been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation, thereby potentially inhibiting cancer cell growth .
- Autophagy Induction : Some derivatives have demonstrated the ability to increase autophagy under basal conditions while impairing autophagic flux during nutrient deprivation, suggesting a dual role in cellular metabolism and stress responses .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have exhibited significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 23 | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |
| 5 | A549 | 49.85 | Induces apoptosis |
| 6 | NCIH460 | Variable | Autophagy without apoptosis |
These findings indicate that this compound could be developed as an anticancer agent targeting specific pathways involved in tumor growth and survival.
In Vivo Studies
In vivo studies are essential to confirm the efficacy and safety of such compounds. Preliminary results suggest that derivatives can effectively reduce tumor size in animal models while demonstrating minimal toxicity to normal tissues . Further investigations into pharmacokinetics and biodistribution are necessary for comprehensive understanding.
Case Studies and Research Findings
Several research articles highlight the biological activity of related compounds:
- Autophagy Modulators : A study demonstrated that certain benzamide derivatives could selectively target solid tumors under metabolic stress conditions by modulating autophagy pathways .
- Antitumor Activity : Another research focused on thiazole and pyrazole derivatives showed promising results in inducing apoptosis in cancer cells, suggesting that this compound may share similar properties .
- Drug Design Innovations : The compound's structural features align with recent advancements in drug design aimed at enhancing the bioactivity of heterocyclic compounds for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
